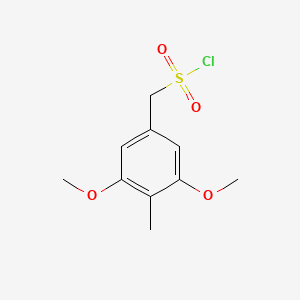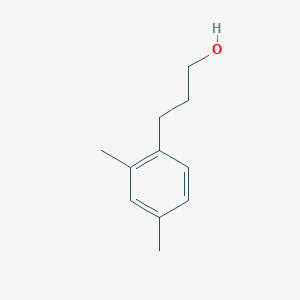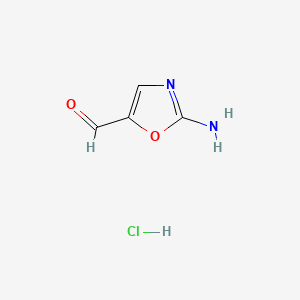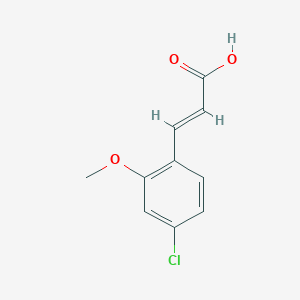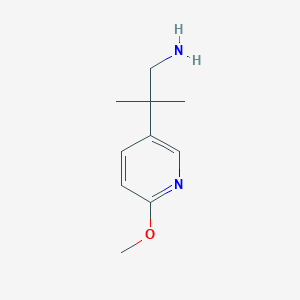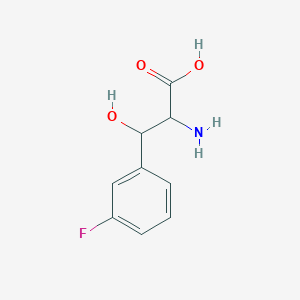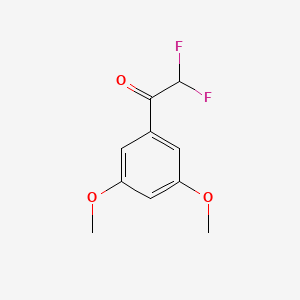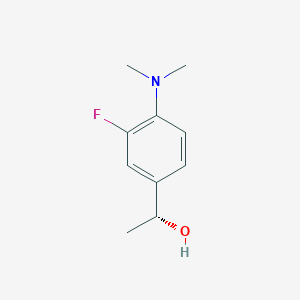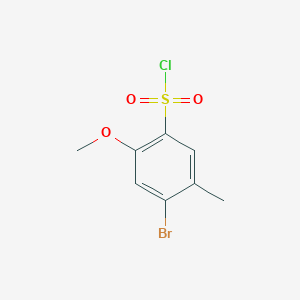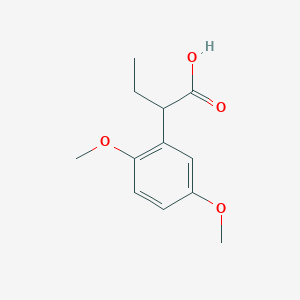
2-(2,5-Dimethoxyphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-Dimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C12H16O4. It is characterized by the presence of a butanoic acid moiety attached to a 2,5-dimethoxyphenyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-dimethoxyphenyl)butanoic acid typically involves the reaction of 2,5-dimethoxybenzene with butanoic acid derivatives. One common method includes the use of N-bromosuccinimide (NBS) and AuCl3 as catalysts in dichloromethane at 25°C, followed by the addition of water and extraction with dichloromethane . Another method involves the reaction of 2-bromo-1,4-dimethoxybenzene with methyl bromoacetate in the presence of CoCl2 and magnesium strips in anhydrous tetrahydrofuran under argon atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,5-Dimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products:
Oxidation: Formation of 2,5-dimethoxybenzoic acid.
Reduction: Formation of 2-(2,5-dimethoxyphenyl)butanol.
Substitution: Formation of halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-(2,5-Dimethoxyphenyl)butanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes
Mécanisme D'action
The mechanism of action of 2-(2,5-dimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, leading to its potential anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
- 4-(2,5-Dimethoxyphenyl)butanoic acid
- 2,5-Dimethoxyphenylacetic acid
- 2,5-Dimethoxyphenylethylamine
Comparison: 2-(2,5-Dimethoxyphenyl)butanoic acid is unique due to its specific structural features, such as the butanoic acid moiety and the 2,5-dimethoxy substitution pattern on the phenyl ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds .
Propriétés
Formule moléculaire |
C12H16O4 |
|---|---|
Poids moléculaire |
224.25 g/mol |
Nom IUPAC |
2-(2,5-dimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C12H16O4/c1-4-9(12(13)14)10-7-8(15-2)5-6-11(10)16-3/h5-7,9H,4H2,1-3H3,(H,13,14) |
Clé InChI |
CYOIMLVUCNPWQM-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=C(C=CC(=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


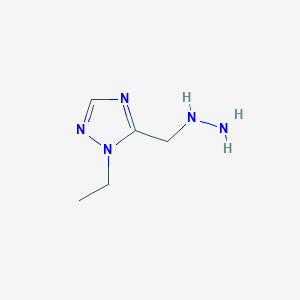
![4-[4-(Dimethylamino)phenyl]-1,3-thiazol-2-amine](/img/structure/B13599889.png)
